molecular formula C19H20N6O5 B15218623 N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide

Cat. No.: B15218623
M. Wt: 412.4 g/mol
InChI Key: DDCUXRNACUVAKE-HGBQRMJASA-N
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Description

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide: is a complex organic compound that features a purine base linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.

    Amidation: The nucleoside is then reacted with cinnamic acid or its derivatives to form the final cinnamamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Clofarabine: A nucleoside analog used in cancer treatment.

    Fludarabine: Another nucleoside analog with similar therapeutic applications.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide is unique due to its cinnamamide moiety, which may confer additional biological activity or improved pharmacokinetic properties compared to other nucleoside analogs.

Biological Activity

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide (CAS No. 43157-50-2) is a complex purine derivative with potential therapeutic applications. The compound features a unique structure that incorporates both a purine base and a cinnamamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing research, including inhibition studies and its potential role in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O4SC_{10}H_{13}N_{5}O_{4}S, with a molecular weight of 299.31 g/mol. The structure includes a tetrahydrofuran ring with hydroxymethyl and amino functional groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
CAS Number43157-50-2
Purity97%

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on certain biochemical pathways. Notably, it has been studied as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic disorders.

  • NNMT Inhibition : The compound has demonstrated a dose-dependent inhibitory effect on NNMT activity. In vitro studies showed that it could reduce cell proliferation in cancer cell lines by inhibiting the production of MNA (N-methylnicotinamide), with an IC50 value indicating effective inhibition at low concentrations .
  • Mechanism of Action : The inhibition mechanism involves binding to the active site of NNMT, where structural modifications enhance its binding affinity. This has been supported by crystallography studies revealing the interactions between the compound and the enzyme's active site residues .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Cancer Treatment : In one study involving human cancer cell lines, treatment with the compound led to a significant reduction in cell viability after 72 hours of exposure. The study reported a 44% reduction in proliferation at high concentrations (100 μM), indicating strong anticancer properties .
  • Metabolic Disorders : Given NNMT's role in metabolism, the compound's ability to inhibit this enzyme suggests potential applications in treating metabolic disorders associated with elevated NNMT levels .

Properties

Molecular Formula

C19H20N6O5

Molecular Weight

412.4 g/mol

IUPAC Name

(E)-N-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H20N6O5/c20-16-13-17(25(9-21-13)18-15(29)14(28)11(8-26)30-18)24-19(23-16)22-12(27)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,26,28-29H,8H2,(H3,20,22,23,24,27)/b7-6+/t11-,14-,15-,18-/m1/s1

InChI Key

DDCUXRNACUVAKE-HGBQRMJASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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